Ethyl 2-bromo-3,3,3-trifluoropropanoate
Description
Contextualizing Organofluorine Compounds in Chemical Research
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have garnered immense attention in chemical research over the past several decades. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Furthermore, the introduction of fluorine can influence a molecule's lipophilicity and bioavailability, crucial parameters in drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to increase lipophilicity and serve as a bioisostere for other chemical groups, often leading to improved binding affinity and efficacy of pharmaceuticals.
The Strategic Significance of α-Halo-β-Trifluoromethyl Esters as Synthetic Intermediates
Ethyl 2-bromo-3,3,3-trifluoropropanoate belongs to the class of α-halo esters, which are well-established as valuable synthetic intermediates. The presence of a halogen at the α-position to the carbonyl group makes this carbon atom susceptible to nucleophilic attack and enables a range of chemical transformations.
A classic reaction of α-halo esters is the Reformatsky reaction, where the compound reacts with an aldehyde or ketone in the presence of zinc metal to form β-hydroxy esters. wikipedia.orgthermofisher.comunishivaji.ac.inlibretexts.org This carbon-carbon bond-forming reaction is a powerful tool in organic synthesis. wikipedia.orgthermofisher.comunishivaji.ac.inlibretexts.org The organozinc reagent, often termed a 'Reformatsky enolate', is generated by the oxidative addition of zinc into the carbon-halogen bond. wikipedia.orglibretexts.org These enolates are generally less reactive than their lithium counterparts, which allows for selective addition to carbonyl groups without attacking the ester functionality. wikipedia.org
The presence of the β-trifluoromethyl group in this compound adds another layer of synthetic potential. The resulting β-hydroxy esters containing a trifluoromethyl group are valuable precursors for a variety of biologically active molecules and fluorinated materials.
Overview of Research Trajectories for this compound
While specific, in-depth research focused solely on this compound is emerging, its synthesis and potential applications can be understood through the broader context of related compounds and established reaction pathways.
One documented synthesis of this compound involves the bromination of its precursor, Ethyl 3,3,3-trifluoropropanoate (B3193706). This straightforward approach provides access to this valuable building block.
The reactivity of the Br-C-CF3 moiety is a key area of research. For instance, the closely related compound, 2-bromo-3,3,3-trifluoropropene (BTP), has been successfully employed as a radical acceptor. organic-chemistry.org In these studies, redox-active esters are used as radical precursors, and their addition to BTP allows for the synthesis of a wide array of secondary trifluoromethylated alkyl bromides with good to excellent yields and broad functional group tolerance. organic-chemistry.org This catalyst-free decarboxylative strategy highlights the potential of the trifluoromethylated bromo-scaffold in radical chemistry for the efficient incorporation of trifluoromethyl groups into organic molecules. organic-chemistry.org
Given its structure, this compound is a prime candidate for nucleophilic substitution reactions. The bromine atom can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the α-position. This reactivity is fundamental to its role as a building block for more complex molecules, including the synthesis of fluorinated heterocycles, which are of great interest in medicinal chemistry. researchgate.net The assembly of such heterocyclic structures often proceeds through a key step of conjugate nucleophilic addition. researchgate.net
Furthermore, the potential for stereoselective reactions involving this compound is a significant area of interest. The development of asymmetric Reformatsky-type reactions could lead to the synthesis of chiral β-hydroxy-α-trifluoromethyl esters, which are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals.
Defining the Scope of the Academic Review
This academic review is strictly focused on the chemical compound this compound. The content adheres to the outlined sections, covering its place within the field of organofluorine chemistry, its utility as a synthetic intermediate, and the current and potential research avenues. The information presented is based on available scientific literature and aims to provide a concise and scientifically accurate overview of the compound's chemical significance. This review does not include any information on dosage, administration, safety profiles, or adverse effects.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 108221-68-7 |
| Molecular Formula | C₅H₆BrF₃O₂ |
| Molecular Weight | 235.00 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically >95% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBCOJMNNCGGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Bromo 3,3,3 Trifluoropropanoate
Preparative Routes from 2-Bromo-3,3,3-trifluoropropene
A key precursor for the synthesis of Ethyl 2-bromo-3,3,3-trifluoropropanoate is 2-bromo-3,3,3-trifluoropropene (BTP). This versatile reagent can be converted to the target ester through different approaches.
Traditional Halogenation and Esterification Procedures
The synthesis of the precursor, 2-bromo-3,3,3-trifluoropropene, often begins with 3,3,3-trifluoropropene (B1201522). A traditional approach involves the addition of bromine across the double bond to yield 1,2-dibromo-3,3,3-trifluoropropane. This intermediate is then subjected to dehydrobromination, typically using a base, to eliminate one equivalent of hydrogen bromide and form the desired 2-bromo-3,3,3-trifluoropropene. google.com
One patented method describes this two-step process with high efficiency. google.com
Bromination: Liquid bromine is added to a reactor, and 3,3,3-trifluoropropene gas is introduced under illumination at a controlled temperature (e.g., 70 °C). The reaction proceeds until the bromine color disappears, yielding 2,3-dibromo-1,1,1-trifluoropropane with high conversion (e.g., 98.3%). google.com
Dehydrobromination: The resulting dibromide is added dropwise to a heated solution of an alkali base, such as sodium hydroxide, in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride). The product, 2-bromo-3,3,3-trifluoropropene, is continuously removed by distillation, achieving high yields (e.g., 97.3%) and purity (e.g., 99.8%). google.com
Once 2-bromo-3,3,3-trifluoropropene is obtained, it can be converted to this compound via esterification, a process detailed in the catalytic carbonylation strategies below.
Catalytic Approaches: Palladium-Mediated Carbonylation Strategies
A more direct and elegant method for converting 2-bromo-3,3,3-trifluoropropene into the target ester is through palladium-catalyzed carbonylation. This reaction introduces a carbonyl group and the ethyl ester functionality in a single step. While much of the recent literature focuses on the synthesis of amides using this method, the underlying mechanism is directly applicable to the synthesis of esters by substituting the amine nucleophile with an alcohol.
The general mechanism for this transformation involves a catalytic cycle:
Oxidative Addition: A low-valent palladium(0) complex reacts with 2-bromo-3,3,3-trifluoropropene to form a vinylpalladium(II) intermediate.
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acylpalladium(II) complex.
Nucleophilic Attack & Reductive Elimination: Ethanol (B145695), acting as the nucleophile, attacks the acylpalladium complex. This is followed by reductive elimination, which releases the final product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Research on the analogous amidation reaction has optimized conditions that can be adapted for ester synthesis. These studies highlight the importance of the choice of catalyst, ligand, base, and solvent to achieve high yields.
| Parameter | Optimized Reagent/Condition | Notes |
|---|---|---|
| Palladium Source | Pd(PPh₃)₂Cl₂ | Identified as an effective palladium source for this type of reaction. |
| Ligand | Phosphine ligands (monodentate or bidentate) | The choice of ligand is crucial for reaction efficiency. |
| Nucleophile | Ethanol (C₂H₅OH) | Serves as the source of the ethyl group for the ester. |
| Base | NaHCO₃ or other non-nucleophilic base | Used to neutralize the HBr generated during the reaction. |
| Solvent | Tetrahydrofuran (THF) | Found to be the optimal solvent, leading to higher yields. |
| CO Pressure | ~8 atm | Provides the carbonyl group for the ester functionality. |
| Temperature | 100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
This catalytic method is valued for its good substrate adaptability and functional group tolerance, making it a powerful tool for synthesizing α-trifluoromethylated esters.
Synthesis via Derivatization of Ethyl 3,3,3-trifluoropropionate
An alternative strategy involves starting with a pre-formed ester, Ethyl 3,3,3-trifluoropropionate, and introducing the bromine atom at the α-position (the carbon adjacent to the carbonyl group). This is typically achieved through an α-bromination reaction.
The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group and the adjacent ester group increases the acidity of the α-protons, facilitating their removal to form an enolate intermediate. This enolate can then react with an electrophilic bromine source to yield the desired product.
A common and effective reagent for this type of transformation is N-Bromosuccinimide (NBS), often used with a radical initiator or under acidic conditions. The reaction proceeds as follows:
Enolate Formation: A base or acid catalyst promotes the formation of the enol or enolate of Ethyl 3,3,3-trifluoropropionate.
Nucleophilic Attack: The electron-rich enolate attacks the electrophilic bromine atom of a reagent like NBS.
Product Formation: This attack results in the formation of this compound and the succinimide (B58015) byproduct.
This method is advantageous as it builds upon a readily available starting material. The key challenge lies in controlling the reaction conditions to ensure selective monobromination at the α-position without side reactions.
Alternative Synthetic Pathways
Beyond the primary routes, other specialized methods have been explored for the synthesis of fluorinated propanoates, which could be adapted for the production of this compound.
Routes Involving Perfluoroisobutene
Perfluoroisobutene ((CF₃)₂C=CF₂) is a highly reactive fluorinated alkene that can serve as a starting material for various fluoro-organic compounds. Although a direct, single-step conversion to this compound is not established, multi-step pathways can be envisioned. Such a synthesis would likely involve the reaction of perfluoroisobutene with a nucleophile to break one of the C=C double bonds, followed by a series of transformations to cleave C-F and C-C bonds and introduce the required ester and bromine functionalities. These routes are generally complex and less common due to the hazardous nature of perfluoroisobutene.
Electrochemical Synthesis and Carboxylation Methods for Fluorinated Propanoates
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by using electrons to drive reactions, often avoiding harsh reagents. researchgate.net Electrochemical carboxylation, in particular, is a powerful technique for fixing carbon dioxide into organic molecules to create carboxylic acids. nih.govbohrium.com
This approach could be applied to the synthesis of 2-bromo-3,3,3-trifluoropropanoic acid, the direct precursor to the target ester. The process would involve the electrochemical reduction of a suitable precursor, such as 1,1,1-trifluoro-2,2-dibromoethane, at a cathode in the presence of CO₂. The electrochemically generated carbanion would then act as a nucleophile, attacking CO₂ to form the carboxylate. researchgate.net Subsequent acidification would yield the carboxylic acid, which could then be esterified with ethanol using standard methods (e.g., Fischer esterification) to produce this compound.
| Component | Description | Example |
|---|---|---|
| Substrate | An organic halide that can be reduced to form a carbanion. | (1-bromo-2,2,2-trifluoroethyl)arenes researchgate.net |
| Carbon Source | Carbon dioxide (CO₂), often bubbled through the electrolyte. | Atmospheric pressure CO₂ |
| Cathode | The electrode where the substrate is reduced. | Platinum, Carbon |
| Anode | The counter electrode; often sacrificial to provide cations. | Magnesium, Aluminum |
| Electrolyte | A solution containing a supporting salt to ensure conductivity. | Tetrabutylammonium iodide in DMF |
While not yet a mainstream method for this specific compound, electrochemical synthesis represents a promising area for the development of more sustainable pathways to valuable fluorinated molecules. researchgate.net
Reactivity and Reaction Mechanisms of Ethyl 2 Bromo 3,3,3 Trifluoropropanoate
Reactions at the α-Bromo Position
The carbon-bromine (C-Br) bond is the most reactive site in the molecule for polar and radical reactions. The electrophilic nature of the α-carbon, enhanced by the adjacent trifluoromethyl and ester groups, makes it susceptible to attack by various reagents.
The primary reaction pathway at the α-bromo position involves nucleophilic substitution, where the bromide ion acts as a leaving group. uci.edu Due to the strong electron-withdrawing effect of the trifluoromethyl group, the formation of a carbocation intermediate at the α-carbon is highly disfavored. Consequently, the reaction mechanism predominantly follows a bimolecular nucleophilic substitution (SN2) pathway. libretexts.org This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org
A variety of nucleophiles can be employed to displace the bromide, leading to a range of functionalized α-trifluoromethyl esters. Common transformations include:
Alkoxylation: Reaction with alkoxides (RO⁻) to form α-alkoxy-α-trifluoromethyl esters.
Azidation: Substitution with the azide (B81097) ion (N₃⁻) to produce α-azido-α-trifluoromethyl esters, which are precursors to α-amino acids.
Cyanation: Displacement by cyanide (CN⁻) to yield α-cyano-α-trifluoromethyl esters.
The general scheme for these SN2 reactions is depicted below:
Interactive Data Table: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Class |
|---|---|---|
| Hydroxide (OH⁻) | Sodium Hydroxide | α-Hydroxy-α-trifluoromethyl ester |
| Thiolate (RS⁻) | Sodium Thiophenoxide | α-Thioether-α-trifluoromethyl ester |
| Amine (R₂NH) | Diethylamine | α-Amino-α-trifluoromethyl ester |
| Nitrile (C≡N⁻) | Sodium Cyanide | α-Nitrile-α-trifluoromethyl ester |
The reaction conditions, such as solvent and temperature, play a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free to attack the substrate, thus accelerating the SN2 reaction. libretexts.org
The C-Br bond in ethyl 2-bromo-3,3,3-trifluoropropanoate can undergo homolytic cleavage under radical conditions, typically initiated by heat, UV light, or a radical initiator. This cleavage generates an α-ethoxycarbonyl-α-trifluoromethyl ethyl radical, which can participate in various radical-mediated transformations.
This reactivity is analogous to that of similar compounds like alkyl 2-bromo-2,2-difluoroacetates, which are known to undergo radical additions to alkenes. nih.gov The process is generally a chain reaction involving three stages:
Initiation: Formation of the initial radical species.
Propagation: The generated radical adds to an unsaturated substrate (e.g., a vinyl ether or an alkene), creating a new radical species which then abstracts a bromine atom from another molecule of this compound to form the product and regenerate the propagating radical.
Termination: Combination of two radical species to end the chain reaction.
These radical reactions provide a powerful method for C-C bond formation, particularly for synthesizing complex molecules containing the valuable trifluoromethyl group. nih.gov
Palladium-Catalyzed Transformations Involving this compound
Palladium catalysis offers a versatile platform for transformations involving C-Br bonds. This compound can serve as an effective electrophilic partner in a variety of palladium-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are fundamental for constructing C-C bonds. In these reactions, this compound can couple with various organometallic reagents. The general catalytic cycle involves three key steps:
Oxidative Addition: The C-Br bond of the trifluoropropanoate adds to a low-valent palladium(0) species to form a palladium(II) intermediate.
Transmetalation: A functional group from an organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
This methodology allows for the coupling with aryl, vinyl, or alkyl organometallic partners. For instance, in a Suzuki-type coupling, an organoboronic acid or ester would be used to introduce an aryl or vinyl substituent at the α-position. cas.cn Similarly, Negishi coupling utilizes organozinc reagents. nih.gov
Interactive Data Table: Components of a Typical Palladium-Catalyzed Cross-Coupling Reaction
| Component | Function | Example |
|---|---|---|
| Substrate | Electrophile | This compound |
| Coupling Partner | Nucleophile Source | Phenylboronic acid, Aryl triflates nih.gov |
| Catalyst | Facilitates Reaction | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes Catalyst | Xantphos, tBuBrettPhos nih.gov |
| Base | Promotes Transmetalation | K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | Toluene, Dioxane |
Palladium-catalyzed carbonylation introduces a carbonyl (CO) group into an organic molecule. nih.gov When applied to this compound, this reaction provides a direct route to α-trifluoromethylated dicarboxylic acid derivatives. The mechanism is closely related to cross-coupling but includes an additional CO insertion step. nih.gov
The proposed mechanism proceeds as follows:
Oxidative Addition: The C-Br bond adds to a Pd(0) catalyst.
CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond, forming an acyl-palladium complex.
Nucleophilic Attack: A nucleophile, such as an amine or an alcohol, attacks the acyl-palladium intermediate.
Reductive Elimination: The final product is eliminated, regenerating the Pd(0) catalyst.
When amines are used as nucleophiles, this one-pot procedure yields α-trifluoromethylated amides. nih.gov Similarly, using alcohols leads to the formation of malonate derivatives. This transformation is highly valuable for synthesizing complex fluorinated molecules from a simple precursor. nih.gov
Cycloaddition Reactions and Regioselectivity Profiles
Cycloaddition reactions, such as the [3+2] cycloaddition, are powerful methods for constructing five-membered heterocyclic rings. These reactions typically involve the combination of a 1,3-dipole with a dipolarophile, which is usually an unsaturated system like an alkene or alkyne. nih.gov
As a saturated alkyl halide, this compound does not directly participate as a dipolarophile in cycloaddition reactions. However, it can serve as a precursor to a suitable dipolarophile. For example, through an elimination reaction (dehydrobromination), it could be converted to ethyl 3,3,3-trifluoropropenoate. This resulting α,β-unsaturated ester is an excellent dipolarophile due to the strong electron-withdrawing nature of both the trifluoromethyl and the ester groups, which polarizes the C=C double bond and lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital).
When such trifluoromethyl-substituted alkenes react with 1,3-dipoles like nitrones or nitrile oxides, the cycloaddition proceeds with high regioselectivity. mdpi.comnih.gov The regiochemical outcome is dictated by the electronic properties of the reactants. The nucleophilic center of the 1,3-dipole typically attacks the most electrophilic carbon of the alkene, which is the β-carbon atom due to the conjugated electron-withdrawing groups. researchgate.net This predictable regioselectivity makes these reactions highly useful for the controlled synthesis of complex trifluoromethyl-containing heterocycles. nih.govmdpi.com
[3+2] Cycloadditions for Fluorinated Heterocycle Synthesis
The synthesis of fluorinated heterocycles is a significant area of interest in medicinal and materials chemistry, and [3+2] cycloaddition reactions serve as a powerful tool for their construction. While this compound is not typically used directly in these cycloadditions, it is a key precursor to the reactive intermediates that are. Specifically, it can be converted into its corresponding diazo analog, ethyl 2-diazo-3,3,3-trifluoropropanoate, which then acts as a 1,3-dipole precursor.
Fluorinated 1,3-dipoles exhibit high reactivity, particularly towards electron-rich dipolarophiles. nih.gov The resulting [3+2] cycloaddition is a highly efficient method for creating five-membered fluoroalkylated heterocycles. For instance, fluorinated diazoalkanes can react with thiocarbonyl compounds to form 1,3,4-thiadiazolines. nih.gov These initial cycloadducts can then undergo thermal decomposition to generate transient thiocarbonyl ylides, which can be trapped by another dipolarophile to yield highly functionalized, sulfur-containing heterocycles. nih.gov
The strategy of using fluorinated olefins, derived from related precursors, in [3+2] cycloadditions with dipoles like azomethine ylides and nitrones has also been demonstrated as a straightforward pathway to ring-fluorinated heterocycles. researchgate.net This highlights the versatility of trifluoromethylated building blocks, originating from compounds like this compound, in the synthesis of complex heterocyclic systems.
Related Rhodium-Catalyzed Carbene Transfer and Cyclopropanation Reactions with Diazo Analogs (e.g., ethyl 2-diazo-3,3,3-trifluoropropanoate)
The diazo analog, ethyl 2-diazo-3,3,3-trifluoropropanoate, is a valuable reagent for the synthesis of trifluoromethyl-substituted cyclopropanes via transition-metal-catalyzed reactions. Dirhodium(II) complexes are particularly effective catalysts for the decomposition of this diazo compound, generating a rhodium-carbene intermediate. rsc.org This highly reactive species can then undergo intermolecular cyclopropanation with a variety of olefins. researchgate.net
Asymmetric cyclopropanation using chiral rhodium(II) catalysts has been explored to control the stereochemistry of the resulting cyclopropane (B1198618) products. In reactions with 1,1-disubstituted and monosubstituted olefins, the use of chiral rhodium catalysts can afford cyclopropanes with moderate to good yields and varying levels of enantioselectivity. researchgate.net For example, the reaction of ethyl 2-diazo-3,3,3-trifluoropropanoate with 4-methoxystyrene (B147599) has been shown to produce the corresponding cyclopropane with an enantiomeric excess (ee) of up to 75%. researchgate.net
The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity. Both Rh₂(OAc)₄ and Cu(acac)₂ have been shown to be effective catalysts for cyclopropanation reactions involving diazoesters. rsc.org These reactions are fundamental for creating highly functionalized and stereochemically rich cyclopropane rings, which are important structural motifs in many biologically active molecules. nih.gov
Below is a table summarizing representative results from rhodium-catalyzed cyclopropanation reactions using ethyl 2-diazo-3,3,3-trifluoropropanoate with various olefins.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation with Ethyl 2-diazo-3,3,3-trifluoropropanoate
| Olefin Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1,1-Diphenylethylene | Chiral Rh(II) | up to 72 | up to 40 | N/A |
| Styrene (B11656) | Chiral Rh(II) | Moderate | Moderate | Mixture |
| 4-Methoxystyrene | Chiral Rh(II) | Moderate | up to 75 | Mixture |
Stereospecific Enolization and Aldol (B89426) Chemistry Utilizing this compound Precursors
This compound and its derivatives are valuable precursors for stereoselective aldol reactions, a cornerstone of C-C bond formation in organic synthesis. The key to achieving high stereocontrol is the generation of a specific enolate isomer (E or Z) which then reacts with an aldehyde. Boron-mediated enolization has proven to be a superior method for the diastereospecific enolization of 3,3,3-trifluoropropionates. nih.gov
Specifically, the reagent bis-exo-bicyclo[2.2.1]heptan-2-ylboron triflate (bis-exo-2-norbornylboron triflate) has been successfully applied for this purpose. nih.gov This bulky boron reagent facilitates the formation of a specific boron enolate geometry. The subsequent reaction of this enolate with an aldehyde proceeds through a Zimmerman-Traxler-type chair-like transition state, allowing for the predictable and controlled formation of one diastereomer of the aldol adduct. This methodology represents the first reported boron-mediated enolization-aldolization of 3,3,3-trifluoropropionates, providing a reliable route to chiral, fluorinated β-hydroxy esters. nih.gov
Reactions Promoted by Halogen Bonding Interactions
Currently, the scientific literature does not provide specific examples of reactions where the reactivity of this compound is explicitly promoted or controlled by halogen bonding interactions. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) interacts with a nucleophilic site (the halogen bond acceptor). While the bromine atom in this compound could potentially act as a halogen bond donor, dedicated studies exploring its role in promoting specific reaction pathways for this compound are not available. This remains an area open for future investigation.
Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry provides powerful tools for elucidating the complex mechanisms and predicting the selectivity of reactions involving fluorinated compounds. Methods such as Density Functional Theory (DFT) are used to model reaction pathways, calculate activation energies, and analyze the structures of transition states. sciepub.com
For reactions involving precursors like this compound, computational studies can offer deep insights. For instance, in the rhodium-catalyzed carbene transfer reactions mentioned in section 3.3.2, DFT calculations can help rationalize the observed stereoselectivity. By modeling the approach of the olefin to the rhodium-carbene intermediate, researchers can determine the energies of the different possible transition states leading to various stereoisomers. rwth-aachen.de This analysis can explain why a particular catalyst favors the formation of one enantiomer over another.
Similarly, in cycloaddition reactions, quantum chemical calculations can map out the potential energy surface and distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways involving zwitterionic intermediates. nih.gov For aldol reactions, computational modeling can be used to predict the preferred enolate geometry and the structure of the transition state, thereby explaining the origin of diastereoselectivity. sciepub.comresearchgate.net These theoretical investigations are invaluable for understanding reactivity and for the rational design of new, more selective catalysts and reactions. sciepub.com
Strategic Applications of Ethyl 2 Bromo 3,3,3 Trifluoropropanoate in Advanced Organic Synthesis
Precursor for α-Trifluoromethylated Styrenes and Vinylic Reagents
Ethyl 2-bromo-3,3,3-trifluoropropanoate serves as a valuable synthon for the preparation of α-trifluoromethylated styrenes. These structural motifs are of high importance due to their unique electronic properties and their utility as monomers in the synthesis of specialized fluoropolymers. The primary route to these compounds involves the use of 2-bromo-3,3,3-trifluoropropene (BTP), a reactive intermediate that can be generated from the parent ester.
The synthesis of substituted α-trifluoromethylstyrenes is efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In a typical procedure, BTP is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction demonstrates broad functional group tolerance and provides access to a wide array of styrene (B11656) derivatives in good yields.
A study on the synthesis of substituted α-trifluoromethylstyrenes (TFMST) highlights a general procedure using palladium catalysis. nih.gov The reaction couples various arylboronic acids with 2-bromo-3,3,3-trifluoropropene, showcasing the robustness of this method. nih.gov
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | 75 | 48 | Not specified | nih.gov |
| 4-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | 75 | 48 | Not specified | nih.gov |
| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | 75 | 48 | Not specified | nih.gov |
| 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | THF/H₂O | 75 | 48 | Not specified | nih.gov |
Furthermore, the vinylic structure of the ester and its derivatives can be functionalized to produce other important reagents. For example, palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene with various aniline (B41778) derivatives yields α-CF₃ acrylamides, which are valuable vinylic amide compounds. nih.gov
Building Block for Trifluoroacrylic Acid and Related Unsaturated Systems
The structure of this compound is ideally suited for conversion into highly functionalized unsaturated systems, most notably 2-(trifluoromethyl)acrylic acid. This valuable monomer and synthetic intermediate is accessible through a plausible two-step sequence.
The first step involves a base-mediated dehydrobromination of the parent ester. This elimination reaction would generate Ethyl 2-(trifluoromethyl)acrylate, a key α,β-unsaturated ester. The subsequent step is the hydrolysis of the ester group. This can typically be achieved under either acidic or basic conditions to yield the final product, 2-(trifluoromethyl)acrylic acid. researchgate.netnih.gov This transformation converts the saturated bromoester into a reactive conjugated system, opening avenues for its use in polymerization and as a Michael acceptor in various conjugate addition reactions.
Synthesis of Diverse Fluorinated Heterocyclic Scaffolds
Fluorinated heterocycles are a cornerstone of modern medicinal chemistry. This compound, primarily through its conversion to reactive intermediates like BTP, provides an entry point to a variety of important trifluoromethylated heterocyclic systems.
Trifluoromethyl-substituted pyrroles are present in numerous biologically active compounds. A key strategy for their synthesis involves the [3+2] cycloaddition of a three-carbon trifluoromethylated synthon with a 1,3-dipole precursor. Research has shown that 2-bromo-3,3,3-trifluoropropene (BTP) can be effectively used in base-mediated [3+2] cycloadditions with N-acyl α-amino acids to produce 3-trifluoromethylpyrroles with a high degree of regioselectivity. nih.gov This method avoids the use of transition metals and proceeds under mild conditions, making it an attractive route for generating these valuable scaffolds. nih.gov
Pyrazoles containing a trifluoromethyl group are widely recognized for their applications in pharmaceuticals and agrochemicals. The synthesis of these compounds often relies on the condensation of a trifluoromethylated β-dicarbonyl equivalent with a hydrazine (B178648) derivative. While direct use of this compound is not widely documented for this purpose, its derivative, BTP, serves as a key building block. For instance, trifluoromethylpyrazole derivatives can be synthesized through the reaction of BTP with diazo compounds or by cyclization reactions involving other CF₃-containing synthons. nih.govunishivaji.ac.inchemmethod.com These methods provide reliable access to polysubstituted trifluoromethylated pyrazoles. chemicalbook.com
The synthesis of complex fused heterocyclic systems like indoles and isoquinolines often involves annulation, or ring-forming, reactions. While the incorporation of a trifluoromethyl group is highly desirable, the direct application of this compound in well-known annulation strategies such as the Fischer indole (B1671886) synthesis or the Bischler-Napieralski isoquinoline (B145761) synthesis is not a commonly reported pathway. pharmaguideline.comquimicaorganica.orgnih.gov The synthesis of 2-(trifluoromethyl)indoles and related structures is typically achieved through other specialized methods, such as the domino trifluoromethylation/cyclization of 2-alkynylanilines. mdpi.com Similarly, the synthesis of trifluoromethylated isoquinolines often employs different building blocks and synthetic strategies. organic-chemistry.org
The synthesis of five-membered aromatic heterocycles containing multiple heteroatoms, such as oxadiazoles, thiadiazoles, and triazoles, typically proceeds through the cyclization of specific acyclic precursors. Although direct cyclization reactions involving this compound are not extensively documented, its chemical structure suggests potential pathways to these important scaffolds.
A plausible synthetic route could involve the initial conversion of the ester into a more suitable precursor.
Oxadiazoles and Triazoles: Reaction of the ester with hydrazine would yield the corresponding 2-bromo-3,3,3-trifluoropropanohydrazide. This hydrazide could then serve as a key intermediate for constructing 1,3,4-oxadiazoles (by reacting with carboxylic acid derivatives) or 1,2,4-triazoles (through condensation with appropriate reagents).
Thiadiazoles: Similarly, reaction with thiosemicarbazide (B42300) could furnish a thiosemicarbazide derivative, a standard precursor for the synthesis of 1,3,4-thiadiazole (B1197879) rings through intramolecular cyclization, often promoted by acid catalysts. chemmethod.comresearchgate.net
Triazoles: The bromo-ester could potentially react with sodium azide (B81097) to form an azido-ester, which is a classic precursor for 1,2,3-triazoles via cycloaddition reactions with alkynes (click chemistry). rsc.org
These proposed pathways highlight the potential of this compound as a versatile starting material for accessing a broad range of fluorinated heterocycles, pending further synthetic exploration.
Synthesis of Difluoromethyl-substituted Dihydrobenzoheteroles
The synthesis of dihydrobenzoheteroles, such as dihydrobenzofurans and indolines, containing a difluoromethyl (–CF2H) group is a significant area of research. A well-documented method for creating these structures involves a two-step process: a γ-selective allylic substitution followed by an intramolecular radical cyclization. nih.gov However, research literature predominantly cites the use of 3-bromo-3,3-difluoropropene as the key starting material for this transformation. nih.govresearchgate.net
In this established pathway, nucleophiles like 2-bromophenols or 2-bromoanilines react with 3-bromo-3,3-difluoropropene to form 3,3-difluoroallylic intermediates. nih.gov These intermediates then undergo intramolecular radical cyclization to yield the desired 3-difluoromethylated 2,3-dihydrobenzoheteroles. nih.gov While this compound is a potent trifluoromethylating agent, its direct application for the synthesis of these specific difluoromethyl-substituted dihydrobenzoheteroles via a similar radical cyclization pathway is not prominently detailed in available scientific literature.
Role in Asymmetric Synthesis of Chiral Trifluoromethylated Compounds
A significant application of this compound is in the asymmetric Reformatsky reaction, a powerful method for forming carbon-carbon bonds and creating chiral centers. theaic.org The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) mediated by zinc metal to produce a β-hydroxy ester. theaic.orgwikipedia.org
When this compound is used, it generates a zinc enolate that adds to the carbonyl electrophile, yielding a chiral β-hydroxy-γ,γ,γ-trifluoroester. researchgate.net To control the stereochemistry of the newly formed chiral center, the reaction is performed in the presence of a chiral ligand. These ligands coordinate to the zinc center, creating a chiral environment that directs the approach of the enolate to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the product. theaic.orgbeilstein-journals.org This enantioselective approach provides access to optically active trifluoromethylated building blocks. beilstein-journals.org
A variety of chiral ligands have been successfully employed to induce high levels of enantioselectivity in this transformation.
| Chiral Ligand Type | Example Ligand | Product Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Amino Alcohols | N-Methylephedrine | Chiral β-hydroxy-γ,γ,γ-trifluoroesters | Up to 94% | beilstein-journals.org |
| BINOL Derivatives | (R)-BINOL | Chiral β-hydroxy-γ,γ,γ-trifluoroesters | Up to 84% | beilstein-journals.org |
| Amide Ligands | Ligand from (+)-norephedrine and 2-furoic acid | Chiral β-hydroxy-γ,γ,γ-trifluoroesters | 45-67% | theaic.org |
Contributions to the Synthesis of Biologically Relevant Fluorinated Molecules
The incorporation of fluorine, particularly the trifluoromethyl group, into organic molecules can dramatically alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making such compounds highly valuable in pharmaceutical and agrochemical research. researchgate.net
This compound serves as a key starting material for synthesizing chiral building blocks that are precursors to more complex, biologically active molecules. The chiral β-hydroxy-γ,γ,γ-trifluoroesters produced via the asymmetric Reformatsky reaction (as discussed in section 4.4) are particularly versatile intermediates. theaic.orgbeilstein-journals.org
These building blocks can be elaborated into a variety of important molecular classes:
Fluorinated Amino Acids: The β-hydroxy ester products can be converted into trifluoromethyl-containing β-amino acids. These unnatural amino acids are used to create peptides with modified structures and increased stability. nih.gov
Pharmaceutical Scaffolds: The trifluoromethylated chiral synthons are valuable for constructing complex molecules with potential therapeutic applications. The CF3 group is a common feature in many modern drugs.
Pyrethroid Insecticides: Trifluoromethyl groups are present in some synthetic pyrethroids, a major class of insecticides. The ester functionality and the trifluoromethyl group make derivatives of this compound potential precursors for components of these agrochemicals. nih.gov
The strategic use of this compound thus provides a reliable route to chiral, trifluoromethylated structures that are foundational to the development of new and improved biologically relevant compounds.
Analytical and Spectroscopic Characterization of Ethyl 2 Bromo 3,3,3 Trifluoropropanoate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For a molecule like Ethyl 2-bromo-3,3,3-trifluoropropanoate, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous structural assignment.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the ethyl group gives rise to two distinct signals. A quartet is expected for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) resulting from coupling with the methylene protons. The single proton on the carbon bearing the bromine atom (-CHBr-) would appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon atom bonded to the bromine, and the carbon of the trifluoromethyl group. The chemical shift of the carbon attached to the highly electronegative fluorine atoms will be significantly influenced, appearing as a quartet due to carbon-fluorine coupling. libretexts.org
¹⁹F NMR (Fluorine-19 NMR): Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly powerful tool. A single signal, a doublet, would be anticipated for the three equivalent fluorine atoms, arising from coupling with the adjacent proton on the bromine-bearing carbon. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a valuable probe for structural and conformational analysis of fluorinated molecules. nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
| ¹H | ~4.5 | Quartet | ~7-8 | -CHBr- |
| ¹H | ~4.3 | Quartet | ~7 | -OCH₂CH₃ |
| ¹H | ~1.3 | Triplet | ~7 | -OCH₂CH₃ |
| ¹³C | ~165 | Singlet | - | C=O |
| ¹³C | ~123 | Quartet | ~280 | -CF₃ |
| ¹³C | ~63 | Singlet | - | -OCH₂CH₃ |
| ¹³C | ~45 | Doublet | ~25 | -CHBr- |
| ¹³C | ~14 | Singlet | - | -OCH₂CH₃ |
| ¹⁹F | ~-70 | Doublet | ~7-8 | -CF₃ |
Note: The data in this table are predicted values based on spectroscopic principles and data from similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₅H₆BrF₃O₂), HRMS would provide an exact mass measurement with a high degree of accuracy. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by two mass units, which serves as a definitive confirmation of the presence of a single bromine atom in the molecule.
Complementary Spectroscopic and Chromatographic Techniques in Research
While NMR and HRMS are primary tools for structural elucidation, other techniques provide valuable complementary information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1740-1760 cm⁻¹. Strong C-F stretching bands would also be prominent, usually appearing in the 1000-1300 cm⁻¹ region. regulations.gov
Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. ijpsr.com For a compound like this compound, GC can be used to determine its purity. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum. ijpsr.com
In the study of derivatives of this compound, these combined analytical techniques are crucial for confirming the success of a chemical transformation and for fully characterizing the new molecular structures formed.
Future Perspectives and Grand Challenges in Ethyl 2 Bromo 3,3,3 Trifluoropropanoate Research
Innovations in Green Chemistry and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of ethyl 2-bromo-3,3,3-trifluoropropanoate is no exception. A primary challenge lies in developing more sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue of exploration is the application of photocatalysis . Visible-light-mediated reactions, often employing organic dyes or transition metal complexes as catalysts, can offer milder reaction conditions compared to traditional methods. For instance, photoredox catalysis has been successfully used for the synthesis of related α-fluorinated esters through the coupling of arylboronic acids and ethyl bromodifluoroacetate. researchgate.net Future research could adapt these principles to develop a photocatalytic synthesis of this compound, potentially from readily available trifluoropropanoic acid derivatives, thereby avoiding harsh brominating agents.
Flow chemistry represents another significant opportunity for greener synthesis. Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. The synthesis of various organic compounds, including heterocyclic structures, has been successfully demonstrated in flow systems. nih.gov Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and a reduced environmental footprint.
Furthermore, the exploration of biocatalysis could unlock novel and highly selective synthetic pathways. Enzymes, operating under mild conditions in aqueous media, could potentially catalyze the stereoselective bromination of a suitable precursor to afford chiral this compound, a valuable building block for asymmetric synthesis. While not yet reported for this specific compound, the broader field of biocatalytic halogenation is rapidly advancing.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Photocatalysis | Milder reaction conditions, use of visible light, potential for novel reaction pathways. |
| Flow Chemistry | Improved safety, enhanced reaction control, ease of scalability, potential for higher yields. |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild and environmentally benign conditions. |
Development of Highly Selective Catalytic Systems
Achieving high levels of selectivity—chemo-, regio-, diastereo-, and enantioselectivity—is a central goal in modern organic synthesis. For this compound, the development of highly selective catalytic systems for both its synthesis and its subsequent transformations presents a significant challenge and a substantial opportunity.
The creation of a stereogenic center at the α-position of the ester is of particular interest. Future research will likely focus on the design and application of chiral catalysts for the enantioselective synthesis of this compound. This could involve asymmetric bromination of ethyl 3,3,3-trifluoropropanoate (B3193706) using chiral organocatalysts or transition metal complexes. For example, Rh(II)-catalyzed asymmetric carbene transfer reactions have been explored for the synthesis of chiral cyclopropanes from ethyl 3,3,3-trifluoro-2-diazopropionate, demonstrating the potential for high stereocontrol in reactions involving similar substrates. rsc.org
Moreover, developing catalytic systems that can precisely control the reactivity of the C-Br bond in this compound is crucial for its application as a synthetic building block. This includes the development of catalysts for stereoselective cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds with high fidelity. The use of polymer-supported catalysts in continuous flow reactors could also enable efficient and recyclable catalytic systems for various transformations. rsc.org
| Type of Selectivity | Future Catalytic Approach | Potential Application |
| Enantioselectivity | Asymmetric bromination with chiral catalysts (organo- or metal-based). | Synthesis of chiral building blocks for pharmaceuticals and agrochemicals. |
| Chemoselectivity | Catalysts for selective activation of the C-Br bond over other functional groups. | Controlled functionalization of complex molecules. |
| Regioselectivity | Catalysts directing reactions to a specific site in the molecule. | Synthesis of specific isomers. |
| Diastereoselectivity | Catalysts controlling the formation of one diastereomer over another. | Synthesis of complex molecules with multiple stereocenters. |
Expansion into Novel Chemical Transformations and Reactivity Modes
While this compound is a known building block, its full synthetic potential remains to be unlocked. Future research will undoubtedly focus on expanding its repertoire of chemical transformations and exploring novel reactivity modes.
One area of significant interest is the exploration of radical reactions . The C-Br bond in this compound can be homolytically cleaved to generate a trifluoromethylated radical, which can then participate in a variety of addition and cyclization reactions. For instance, the radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers has been demonstrated, suggesting that similar reactivity could be harnessed for the target compound. nih.gov
Cross-coupling reactions represent another fertile ground for innovation. The development of new palladium-, nickel-, or copper-catalyzed cross-coupling protocols that utilize this compound as a coupling partner would significantly expand its synthetic utility. For example, palladium-catalyzed carbonylation of the related 2-bromo-3,3,3-trifluoropropene has been used to synthesize α-CF3 amides, indicating the potential for similar carbonylation reactions with the title compound. rsc.org
Furthermore, the exploration of cycloaddition reactions involving this compound as either the dipolarophile or a precursor to a reactive intermediate could lead to the synthesis of novel fluorinated heterocyclic compounds. While direct examples are scarce, the rich cycloaddition chemistry of other fluorinated building blocks suggests that this is a promising area for future investigation.
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is becoming increasingly vital for accelerating the pace of chemical discovery. For this compound, this integrated approach holds immense promise for elucidating reaction mechanisms, predicting reactivity, and designing novel catalysts and reactions.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions involving this compound. This theoretical insight can guide experimental efforts by identifying promising reaction conditions and catalyst structures. For instance, computational studies have been used to investigate the atmospheric degradation of the related 2-bromo-3,3,3-trifluoropropene, providing a framework for understanding its reactivity. rsc.org
High-throughput screening (HTS) , both experimental and in silico, can be used to rapidly evaluate a large number of reaction conditions or potential catalysts. researchgate.net This can significantly accelerate the optimization of synthetic routes and the discovery of new transformations. For example, computational screening could be used to identify potential catalysts for a specific desired reaction, which could then be synthesized and tested experimentally.
The integration of these methodologies can create a powerful feedback loop. Experimental results can be used to refine and validate computational models, while computational predictions can guide the design of more efficient and targeted experiments. This synergistic approach will be crucial for overcoming the grand challenges in the field and unlocking the full potential of this compound as a valuable chemical entity.
| Integrated Methodology | Application in this compound Research |
| DFT Calculations | Elucidation of reaction mechanisms, prediction of reactivity and stereoselectivity, catalyst design. |
| High-Throughput Screening (HTS) | Rapid optimization of reaction conditions, discovery of new catalysts and reactions. |
| In Silico Profiling | Prediction of physicochemical and biological properties of derivatives. |
| Combined Experimental & Computational Studies | Validation of theoretical models, rational design of experiments, accelerated discovery. |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-bromo-3,3,3-trifluoropropanoate in laboratory settings?
- Methodological Answer : The synthesis can involve bromination of ethyl 3,3,3-trifluoropropanoate using reagents like or (N-bromosuccinimide) under controlled conditions. Alternatively, coupling reactions using palladium catalysts may introduce the bromine moiety. For example, reactions of diazo precursors (e.g., ethyl 2-diazo-3,3,3-trifluoropropanoate) with brominating agents have been reported, though yields may require optimization due to competing side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and verify its purity?
- Methodological Answer :
- : The trifluoromethyl group () exhibits distinct peaks near -60 to -70 ppm.
- : Ethyl ester protons appear as a quartet (~4.2 ppm) and triplet (~1.3 ppm). The brominated CH group may show splitting due to coupling with .
- IR : Strong ester C=O stretching (~1740 cm) and C-Br vibrations (~550 cm).
- MS : Molecular ion peaks () should align with the molecular weight (CHBrFO, ~235 g/mol), with fragmentation patterns confirming the ester and bromine groups.
Q. What are the common side reactions or byproducts encountered during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Competing elimination reactions (e.g., dehydrohalogenation to form alkenes) and ester hydrolysis are common. Mitigation strategies include:
- Using anhydrous conditions to prevent hydrolysis.
- Optimizing reaction temperature (e.g., low temperatures for bromination to suppress elimination).
- Monitoring reaction progress via TLC or GC-MS to isolate the product before side reactions dominate .
Advanced Research Questions
Q. What computational methods (e.g., DFT, Gaussian simulations) are suitable for studying the reaction pathways of this compound with nucleophiles?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09/16) can model transition states and activation energies for nucleophilic substitution () at the brominated carbon. Basis sets like 6-31G(d,p) and solvent models (e.g., PCM for THF or DMF) improve accuracy. For example, studies on similar brominated trifluoromethyl compounds have used these methods to predict regioselectivity and reaction barriers .
Q. How does steric hindrance from the trifluoromethyl groups affect the regioselectivity in cross-coupling reactions using this compound as a substrate?
- Methodological Answer : The bulky group adjacent to the bromine atom creates steric constraints, favoring reactions at less hindered sites. For Suzuki-Miyaura coupling, palladium catalysts with bulky ligands (e.g., SPhos) may improve selectivity. Comparative studies with non-fluorinated analogs (e.g., ethyl 2-bromopropanoate) can isolate steric vs. electronic effects .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions in the thermal decomposition of this compound?
- Methodological Answer : Combining experimental techniques (e.g., TGA-FTIR for decomposition products) with computational kinetics (e.g., Arrhenius parameters from DFT) helps reconcile discrepancies. For instance, adjusting entropy corrections in simulations or validating intermediate species via in-situ spectroscopy (e.g., GC-MS) can align models with empirical data .
Q. How can kinetic isotope effects (KIEs) or isotopic labeling elucidate the mechanism of halogen exchange reactions involving this compound?
- Methodological Answer : Replacing bromine with isotopes or deuterating the α-hydrogens allows tracking bond cleavage/formation via MS or NMR. For mechanisms, primary KIEs () confirm backside attack, while secondary KIEs indicate transition-state geometry changes. Isotopic labeling of the group may further probe electronic effects .
Data Contradiction Analysis
Q. Why do some studies report low yields in reactions involving this compound, and how can reproducibility be improved?
- Methodological Answer : Low yields may stem from competing pathways (e.g., elimination vs. substitution) or moisture sensitivity. Reproducibility requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
